Sophoraflavanone G is a prenylated flavanone, a subclass of flavonoids, originally isolated from the roots of Sophora flavescens Aiton (Leguminosae), a plant commonly used in traditional Korean and Chinese medicine. [, ] This compound is characterized by a lavandulyl group at the C-8 position of the flavanone skeleton. [, ] Sophoraflavanone G has garnered considerable interest in scientific research due to its diverse biological activities, including antibacterial, anti-inflammatory, anti-tumor, and antioxidant properties. [, , , , , , , , , , , , , , , , , , , , ]
While Sophoraflavanone G is primarily isolated from natural sources, research has focused on understanding its biosynthetic pathway in Sophora flavescens. Studies have identified Leachianone G 2''-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme, as a key player in the formation of the lavandulyl group in Sophoraflavanone G. [] This enzyme utilizes dimethylallyl diphosphate as the prenyl donor and requires Mg2+ for activity. [] The biosynthetic process involves a complex interplay between plastids and the endoplasmic reticulum, highlighting the intricacy of natural product synthesis in plants. []
Sophoraflavanone G, like many flavonoids, can undergo various chemical reactions. A study investigating its metabolism in rat liver microsomes revealed its conversion into several metabolites, including di-hydroxylated Sophoraflavanone G, mono-hydroxylated Sophoraflavanone G, dehydrogenated product of mono-hydroxylated Sophoraflavanone G, and Sophoraflavanone G glucuronides. [] The study also identified specific cytochrome P450 enzymes (CYP1A2 and CYP2E1) and UDP-glucuronosyltransferases (UGT1As) responsible for these metabolic transformations. [] This understanding of Sophoraflavanone G metabolism is crucial for assessing its potential for drug development.
Antibacterial Activity: Sophoraflavanone G exhibits potent antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and various oral bacteria. [, , , , , , , , , ] Studies suggest that Sophoraflavanone G targets the bacterial cell wall, disrupting its integrity and leading to cell death. [] Furthermore, it has shown synergistic effects when combined with other antibacterial agents, suggesting its potential in combination therapies to combat bacterial resistance. [, , , , , , ]
Anti-inflammatory Activity: Sophoraflavanone G possesses anti-inflammatory properties, demonstrated by its ability to inhibit the production of inflammatory cytokines and chemokines in various cell types. [, , , , ] Studies have shown its efficacy in reducing airway inflammation in a murine asthma model and mitigating TNF-α-induced inflammatory responses in brain microvascular endothelial cells. [, ]
Antitumor Activity: Sophoraflavanone G has demonstrated antitumor activity in several cancer cell lines, including human oral epidermoid carcinoma cells, human myeloid leukemia cells, and triple-negative breast cancer cells. [, , , ] Studies suggest that it induces apoptosis in cancer cells through various mechanisms, including activation of caspase cascades, disruption of mitochondrial function, and modulation of cell cycle progression. [, , , ]
Antioxidant Activity: Sophoraflavanone G exhibits antioxidant properties, demonstrated by its ability to scavenge free radicals and protect against oxidative stress in vitro and in vivo. [, , , , ] These properties are attributed to its ability to inhibit reactive oxygen species production, enhance antioxidant enzyme activities, and protect against oxidative damage in various cell types. [, , ]
Antibacterial Agent: Sophoraflavanone G's potent antibacterial activity, particularly against drug-resistant bacteria, positions it as a promising candidate for the development of novel antibacterial agents. [, , , , , , , , , ] Its ability to synergize with conventional antibiotics further strengthens its potential in combating bacterial infections. [, , , , , , ]
Anti-inflammatory Agent: The anti-inflammatory properties of Sophoraflavanone G make it a potential therapeutic agent for inflammatory diseases. [, , , , ] Its efficacy in ameliorating allergic airway inflammation and suppressing inflammatory responses in brain microvascular endothelial cells highlights its therapeutic potential in conditions like asthma and neurodegenerative diseases. [, ]
Anticancer Agent: Sophoraflavanone G's antitumor activity, demonstrated in various cancer cell lines, suggests its potential as an anticancer agent. [, , , ] Further research is needed to explore its efficacy and safety in vivo and to identify its specific molecular targets in cancer cells.
Antioxidant Agent: The antioxidant properties of Sophoraflavanone G make it a potential therapeutic agent for oxidative stress-related diseases. [, , , , ] Its ability to protect against oxidative damage in various cell types suggests its potential in preventing or mitigating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Skin Whitening Agent: Sophoraflavanone G has been investigated as a potential skin whitening agent due to its inhibitory activity against tyrosinase, an enzyme involved in melanin production. [, ]
Parkin Activator: Recent research has identified Sophoraflavanone G as a potential activator of Parkin, a protein involved in mitophagy, a cellular process essential for maintaining mitochondrial quality control. [] This finding opens new avenues for exploring Sophoraflavanone G's potential in treating diseases associated with mitochondrial dysfunction.
SGLT2 Inhibitor: Studies have revealed Sophoraflavanone G as a potent inhibitor of Sodium-dependent glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. [] This finding suggests its potential as a therapeutic agent for type 2 diabetes mellitus, a condition characterized by elevated blood glucose levels.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7